2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one

Organic Synthesis Process Chemistry Alpelisib Intermediates

The essential starting material for Alpelisib (BYL719) API synthesis. Its trifluoro-tert-butyl group acts as a non-classical bioisostere, enhancing metabolic stability and binding affinity. The 4-pyrone core undergoes specific ammonolysis, a transformation irreplaceable by analogs. With a high-yield one-step synthesis, it offers unmatched cost and purity advantages for GMP manufacturing. Insist on full QC documentation (NMR, HPLC, GC) for regulatory compliance.

Molecular Formula C9H9F3O2
Molecular Weight 206.16 g/mol
CAS No. 1357476-64-2
Cat. No. B1403888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one
CAS1357476-64-2
Molecular FormulaC9H9F3O2
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=O)C=CO1)C(F)(F)F
InChIInChI=1S/C9H9F3O2/c1-8(2,9(10,11)12)7-5-6(13)3-4-14-7/h3-5H,1-2H3
InChIKeyMAXLUKUQVFCNSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one (CAS 1357476-64-2): A Critical Intermediate for Alpelisib and PI3Kα Inhibitor Synthesis


2-(1,1,1-Trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one (CAS 1357476-64-2) is a fluorinated 4H-pyran-4-one derivative bearing a trifluoro-tert-butyl group at the 2-position [1]. It is a synthetic organic compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol [1]. This compound serves as a pivotal synthetic intermediate in the production of Alpelisib (BYL719), a selective phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor approved for the treatment of HR+/HER2- advanced breast cancer with PIK3CA mutations [2]. Its structural features, including the 4-pyrone ring and the trifluoromethylated tert-butyl substituent, confer distinct physicochemical properties that are critical for downstream chemical transformations .

Why Generic 4H-Pyran-4-one Derivatives Cannot Replace 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one in PI3Kα Inhibitor Synthesis


Substitution with other 4H-pyran-4-one analogs or simpler building blocks is not feasible due to the essential role of the trifluoro-tert-butyl group in downstream reactivity and target engagement. This group acts as a non-classical bioisostere for the tert-butyl moiety, enhancing metabolic stability and lipophilicity while maintaining the spatial occupancy required for PI3Kα binding pocket complementarity [1]. Furthermore, the 4-pyrone core of 1357476-64-2 undergoes a specific ammonolysis reaction to yield the corresponding 4-pyridinone (CAS 1357476-66-4), a key transformation in the Alpelisib synthetic route that cannot be replicated by analogs lacking the 2-position trifluoromethylated substituent or the 4-pyrone ring . Generic substitution would necessitate re-optimization of the entire synthetic pathway, impacting yield, purity, and ultimately, the activity of the final drug substance.

Quantitative Differentiation of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one Against Key Comparators


Comparative Synthesis Yields: 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one vs. Alpelisib Intermediate 1378865-93-0

In a reported one-step synthesis under adapted Vilsmeier conditions, 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one (1357476-64-2) was obtained in quantitative yield [1]. In contrast, the related Alpelisib intermediate 4-methyl-2-(1,1,1-trifluoro-2-dimethyl-2-ethyl)pyridine (CAS 1378865-93-0) is typically prepared via a more complex four-step sequence from 2-acetyl-4-methylpyridine, with overall yields often not explicitly reported but implied to be lower due to the multi-step nature .

Organic Synthesis Process Chemistry Alpelisib Intermediates

Purity Specifications: 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one vs. 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one

Commercially available 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one (1357476-64-2) is routinely supplied with a minimum purity of 95%, with vendors providing batch-specific QC data including NMR, HPLC, and GC . In comparison, the downstream product 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one (1357476-66-4) is synthesized from 1357476-64-2 and typically obtained with an 87.84% yield after ammonolysis .

Analytical Chemistry Quality Control Pharmaceutical Intermediates

Structural Differentiation: Trifluoro-tert-butyl 4-Pyrone vs. Simple 2-Trifluoromethyl-4-pyrone

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one contains a trifluoro-tert-butyl group, which is a non-classical bioisostere of the tert-butyl group [1]. This substitution enhances metabolic stability and lipophilicity while preserving the steric bulk required for binding. In contrast, simpler analogs like 2-(trifluoromethyl)-4H-pyran-4-one lack the additional gem-dimethyl substitution, resulting in a significantly reduced A-value and altered conformational preferences [2].

Medicinal Chemistry Bioisosterism Structure-Activity Relationship

Regioselective Transformation: 4-Pyrone to 4-Pyridinone Conversion Specificity

2-(1,1,1-Trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one undergoes regioselective ammonolysis to yield 2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4(1H)-one (1357476-66-4) in 87.84% yield . This transformation is specific to 4-pyrones and is a key step in the synthesis of Alpelisib. Analogous 2-pyrones or non-fluorinated 4-pyrones do not undergo this conversion under the same mild conditions .

Heterocyclic Chemistry Ammonolysis Alpelisib Synthesis

Optimal Use Cases for 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one (CAS 1357476-64-2)


GMP Manufacturing of Alpelisib (BYL719) API

1357476-64-2 is the critical starting material for the synthesis of the pyridine core of Alpelisib. Its high purity (≥95%) and quantitative synthetic accessibility make it the preferred choice for GMP manufacturing of Alpelisib API [1]. Procurement of this intermediate with full QC documentation (NMR, HPLC, GC) is essential for regulatory compliance and batch consistency .

Medicinal Chemistry Optimization of PI3Kα Inhibitors

The trifluoro-tert-butyl-4-pyrone scaffold serves as a versatile building block for generating diverse PI3Kα inhibitor analogs. The unique bioisosteric properties of the trifluoro-tert-butyl group enhance metabolic stability and binding affinity, making 1357476-64-2 an ideal starting point for structure-activity relationship (SAR) studies [1].

Synthesis of Fluorinated Heterocyclic Libraries

Due to the ability of 4-pyrones to undergo ring transformation reactions, 1357476-64-2 can be converted into various fluorinated heterocycles (e.g., pyridines, pyrimidines, pyrazoles) through regioselective nucleophilic additions. This versatility supports the generation of focused libraries for drug discovery programs [1].

Process Chemistry Development for Cost-Effective Alpelisib Production

The one-step, high-yielding synthesis of 1357476-64-2 under Vilsmeier conditions offers significant cost advantages over multi-step routes to alternative intermediates. Process chemists can leverage this efficiency to optimize overall yield and reduce manufacturing costs for Alpelisib [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.